molecular formula C17H17FN2O4 B187325 4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide CAS No. 6181-08-4

4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide

Cat. No. B187325
CAS RN: 6181-08-4
M. Wt: 332.33 g/mol
InChI Key: MEEIGYBGFZBQQR-UHFFFAOYSA-N
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Description

4-Butoxy-N-(4-fluoro-3-nitrophenyl)benzamide is a chemical compound with the molecular formula C17H17FN2O4 . It is used in diverse scientific research due to its fascinating properties and holds promise in various applications.


Molecular Structure Analysis

The molecular structure of 4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide consists of 17 carbon atoms, 17 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 4 oxygen atoms . For a detailed molecular structure, it is recommended to refer to a specialized chemistry database or software.

Scientific Research Applications

Biomolecule Immobilization

4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide: is utilized in the immobilization of biomolecules onto polymer surfaces. This process is crucial for biochemical assays and chemical syntheses, where a stable attachment of biomolecules like enzymes, antibodies, and receptors to solid supports is required .

Bioconjugation

The compound serves as a photolinker for bioconjugation, a method used to form a covalent bond between two molecules for cross-linking, immobilization, surface modification, and labeling of biomolecules. This is particularly important for modifying molecules such as proteins, peptides, nucleic acids, and drugs .

Surface Engineering

In surface engineering, 4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide is applied to modify the properties of material surfaces. It’s used to enhance biocompatibility, introduce functional groups, and create surfaces that can interact with specific biomolecules .

Rapid Diagnostics

This compound is instrumental in the development of rapid diagnostic tools. It can be used to attach biomolecules that recognize specific disease markers to diagnostic chips or strips, facilitating quick and accurate detection of various health conditions .

Photoaffinity Labeling

Historically, the related compound 4-fluoro-3-nitrophenyl azide has been used for photoaffinity labeling, a technique to study molecular interactions. By extension, 4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide could be used in similar applications to investigate binding sites and interaction mechanisms .

Therapeutic Agent Development

The ability to bind and immobilize biomolecules makes 4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide a potential tool in the development of therapeutic agents. It could be used to create targeted drug delivery systems or to immobilize therapeutic compounds on medical devices .

Cell and Tissue Engineering

The compound’s role in bioconjugation and surface modification makes it valuable in cell and tissue engineering. It can be used to create scaffolds that promote cell attachment and growth, which is essential for tissue regeneration and repair .

Environmental Monitoring

In environmental monitoring, 4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide could be used to immobilize enzymes or antibodies on sensors that detect pollutants or pathogens, contributing to the development of sensitive and selective environmental sensors .

properties

IUPAC Name

4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4/c1-2-3-10-24-14-7-4-12(5-8-14)17(21)19-13-6-9-15(18)16(11-13)20(22)23/h4-9,11H,2-3,10H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEEIGYBGFZBQQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365011
Record name 4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide

CAS RN

6181-08-4
Record name 4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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